

Spectroscopic Characterization of Bicyclohomofarnesal Analogs: A Technical Guide

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Compound of Interest

Compound Name: *Bicyclohomofarnesal*

Cat. No.: *B3259781*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a representative bicyclic sesquiterpenoid aldehyde, a class of compounds analogous to the theoretical "**Bicyclohomofarnesal**." Due to the absence of a specific, well-documented compound under the name **Bicyclohomofarnesal** in scientific literature, this guide utilizes data from a published study on structurally related, well-characterized molecules. The information presented herein is essential for researchers engaged in the isolation, identification, and synthetic development of novel bicyclic sesquiterpenoids.

The data is based on the characterization of 4 β H-cadin-9-en-15-al, a bicyclic sesquiterpenoid aldehyde isolated from the essential oil of *Eryngium maritimum* L.[1]. This compound serves as a pertinent example for understanding the spectroscopic features of this class of molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4 β H-cadin-9-en-15-al.

Table 1: ¹H NMR Spectroscopic Data

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	1.85	m	
2	1.95, 1.65	m	
3	1.75, 1.55	m	
4	2.10	m	
5	1.90	m	
6	2.20	m	
7	2.30	m	
8	1.45	m	
9	5.40	br s	
11	2.05	m	
12	0.95	d	6.8
13	0.75	d	6.8
14	1.60	s	
15	9.75	s	

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Position	Chemical Shift (δ , ppm)
1	42.1
2	27.5
3	26.8
4	50.5
5	48.7
6	38.2
7	35.5
8	29.8
9	121.3
10	138.5
11	28.4
12	21.5
13	21.4
14	23.6
15	204.7

Solvent: CDCl₃

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic Technique	Key Absorptions / Fragments
IR (cm ⁻¹)	2950, 2870 (C-H stretching), 1725 (C=O stretching, aldehyde), 1645 (C=C stretching)
MS (m/z)	220 [M] ⁺ , 205, 177, 163, 149, 135, 121, 107, 93, 79, 67

Experimental Protocols

The following methodologies are based on standard practices for the isolation and characterization of natural products, as exemplified in the study of sesquiterpenoids from *Eryngium maritimum*[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ^1H and 100 MHz for ^{13}C .
- **Sample Preparation:** Samples were dissolved in deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Acquisition:** Standard pulse sequences were used. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
- **^{13}C NMR Acquisition:** Proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to the solvent resonance of CDCl_3 (δ 77.0).

Infrared (IR) Spectroscopy

- **Instrumentation:** IR spectra were obtained on a PerkinElmer Spectrum One FT-IR spectrometer.
- **Sample Preparation:** A thin film of the purified compound was prepared on a NaCl or KBr plate.
- **Data Acquisition:** Spectra were recorded in the range of 4000-400 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Instrumentation:** A Hewlett-Packard GC-MS system equipped with a mass selective detector was used.
- **Chromatographic Conditions:** A capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness) was employed. The oven temperature was programmed with an initial hold at

a lower temperature, followed by a ramp to a final temperature to ensure separation of components. Helium was used as the carrier gas.

- Mass Spectrometry Conditions: Electron ionization (EI) mode was used with an ionization energy of 70 eV. Mass spectra were recorded over a mass range of m/z 40-400.

Workflow for Spectroscopic Analysis of Novel Bicyclic Sesquiterpenoids

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel bicyclic sesquiterpenoid aldehyde from a natural source.

Caption: Experimental workflow for the isolation and spectroscopic identification of a novel natural product.

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References

- 1. researchgate.net [researchgate.net]
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